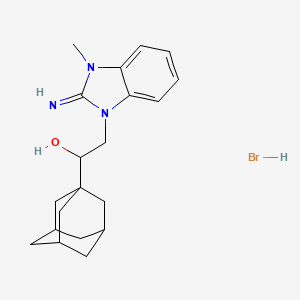![molecular formula C15H19NO5S B5378597 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5378597.png)
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as ETC-1002, is a small molecule drug that has shown promising results in the treatment of cardiovascular diseases. It belongs to the class of drugs called ATP-citrate lyase inhibitors, which target the metabolic pathway responsible for the production of cholesterol and fatty acids in the liver.
Mécanisme D'action
The mechanism of action of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid involves the inhibition of ATP-citrate lyase, which is an enzyme involved in the synthesis of cholesterol and fatty acids in the liver. By blocking this pathway, 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid reduces the production of LDL cholesterol and triglycerides, which are major risk factors for cardiovascular diseases. In addition, it has been found to activate AMP-activated protein kinase (AMPK), which is a key regulator of cellular energy metabolism and has been implicated in the regulation of lipid and glucose metabolism.
Biochemical and Physiological Effects:
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid has been shown to have a number of biochemical and physiological effects that contribute to its cardioprotective effects. It has been found to reduce inflammation, oxidative stress, and endothelial dysfunction, which are all key factors in the development of atherosclerosis. In addition, it has been found to improve insulin sensitivity and glucose metabolism, which may have additional benefits for patients with diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid for lab experiments is its specificity for ATP-citrate lyase, which makes it a useful tool for studying the role of this enzyme in lipid metabolism. In addition, its cardioprotective effects make it a promising candidate for the development of new therapies for cardiovascular diseases. However, one of the limitations of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid is its relatively short half-life, which may limit its effectiveness in chronic diseases that require long-term treatment.
Orientations Futures
There are several future directions for research on 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of interest is the development of more potent and selective ATP-citrate lyase inhibitors that may have greater therapeutic potential. Another area of interest is the investigation of the role of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid in other metabolic pathways, such as glucose metabolism and fatty acid oxidation. Finally, clinical trials are needed to further evaluate the safety and efficacy of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid in the treatment of cardiovascular diseases.
Méthodes De Synthèse
The synthesis of 2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid involves the condensation of 3-(ethoxycarbonyl)-2-thiophene carboxylic acid with cyclohexanone followed by the reaction with ammonia and isobutyl chloroformate. The final product is obtained after purification by column chromatography. This method has been optimized for yield and purity, and the compound has been extensively characterized by various spectroscopic techniques.
Applications De Recherche Scientifique
2-({[3-(ethoxycarbonyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications in cardiovascular diseases such as atherosclerosis, hyperlipidemia, and dyslipidemia. It has been shown to reduce LDL cholesterol and triglyceride levels in both animal models and human clinical trials. In addition, it has been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its cardioprotective effects.
Propriétés
IUPAC Name |
2-[(3-ethoxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c1-2-21-15(20)11-7-8-22-13(11)16-12(17)9-5-3-4-6-10(9)14(18)19/h7-10H,2-6H2,1H3,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTSDKBXFBEUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-difluorophenyl)-5-[(5-ethylpyridin-2-yl)methyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5378519.png)

![N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378530.png)



![1-(3-methoxybenzoyl)-4-[4-(1H-pyrazol-1-ylmethyl)benzyl]piperazine](/img/structure/B5378571.png)
![N-(1-benzyl-5-oxopyrrolidin-3-yl)pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5378573.png)
![1'-[2-(1H-1,2,4-triazol-1-yl)benzoyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378580.png)
![N,N,2-trimethyl-7-(morpholin-4-ylsulfonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5378587.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5378590.png)
![1-{4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-propanone](/img/structure/B5378596.png)
![2-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-5-methylphenol](/img/structure/B5378605.png)
![4-[4-(ethylsulfonyl)piperazin-1-yl]-N,N-dimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine](/img/structure/B5378612.png)